molecular formula C10H12O3 B1657444 3-[4-(Hydroxymethyl)phenyl]propanoic acid CAS No. 56703-34-5

3-[4-(Hydroxymethyl)phenyl]propanoic acid

Cat. No. B1657444
CAS RN: 56703-34-5
M. Wt: 180.2 g/mol
InChI Key: CKLYBTLKNBKSIE-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a compound with the molecular formula C10H12O3 . It is a caffeine metabolite that has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .


Synthesis Analysis

Phenylpropanoic acid, which is structurally similar to 3-[4-(Hydroxymethyl)phenyl]propanoic acid, can be prepared from cinnamic acid by hydrogenation . Other synthetic routes include the reduction with sodium amalgam in water and by electrolysis .


Molecular Structure Analysis

The molecular structure of 3-[4-(Hydroxymethyl)phenyl]propanoic acid can be viewed using computational tools . The compound has a molecular weight of 180.20000 .


Physical And Chemical Properties Analysis

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a powder with a melting point of 148-150°C . The compound has a molecular weight of 180.20000 .

Scientific Research Applications

Medicine

3-[4-(Hydroxymethyl)phenyl]propanoic acid: has shown potential in medical research due to its structural similarity to bioactive compounds. It could serve as a precursor in synthesizing pharmaceuticals that target specific receptors or enzymes within the body . Its hydroxymethyl group offers a functional handle that can be modified to produce derivatives with desired pharmacological properties.

Material Science

In material science, this compound could be utilized to create novel polymers with unique properties. The presence of both a phenyl ring and a carboxylic acid group allows for the formation of aromatic polyesters, which are known for their thermal stability and strength . These materials could find applications in high-performance fibers or engineering plastics.

Environmental Science

3-[4-(Hydroxymethyl)phenyl]propanoic acid: may be used in environmental science as a building block for synthesizing compounds that can degrade environmental pollutants. Its structure could help in designing molecules that mimic enzymes or other natural substances that break down harmful chemicals in the environment .

Food Industry

The compound’s potential applications in the food industry include its use as an additive or preservative due to its antimicrobial properties. Research could explore its efficacy in extending the shelf life of perishable goods without compromising food safety or quality .

Cosmetics

In the cosmetics industry, derivatives of 3-[4-(Hydroxymethyl)phenyl]propanoic acid could be synthesized to act as skin-conditioning agents or preservatives. Its phenolic structure suggests antioxidant properties, which are beneficial in skincare products to protect the skin from oxidative stress .

Agriculture

Agriculturally, it could be explored for its use as a precursor in the synthesis of herbicides or pesticides. The phenylpropanoic acid structure is common in many plant hormones and defense compounds, which could be mimicked to develop new agricultural chemicals .

Safety and Hazards

The safety information for 3-[4-(Hydroxymethyl)phenyl]propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYBTLKNBKSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605201
Record name 3-[4-(Hydroxymethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56703-34-5
Record name 3-[4-(Hydroxymethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(hydroxymethyl)phenyl]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Intermediate B (5 g, 25.7 mmol) was dissolved in MeOH (50 mL) and water (10 mL). LiOH (1.85 g, 77.2 mmol) was added and the reaction stirred at RT for 18 h. The reaction mixture was acidified to pH˜3 with 1M HCl, the resulting precipitate was isolated by filtration to afford the desired product (4.57 g, quant.). 1H NMR (300 MHz, d6-DMSO) δ: 7.18 (4H, q), 4.45 (2H, d), 2.81 (2H, t), 2.62 (2H, t).
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Intermediate B
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5 g
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50 mL
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1.85 g
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

30 g (0.15 mol) of 4-chloromethyl-hydrocinnamic acid (J. Org, Chem. 26, 148 (1961) in 200 ml of water were neutralized with a 10% sodium hydroxide solution against phenol phthaline. 10% of NaOH (on the whole about 60 ml) were added dropwise, while stirring at reflux temperature, to the solution obtained in the same measure as it was consumed. When the reaction was finished, the mixture was saturated with sodium chloride, acidified with concentrated hydrochloric acid, the product precipitated was suction-filtered and washed with water. Melting point: 124°-126° C.
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30 g
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-formyl cinnamic acid (2.82 g, 16.0 mmol) and Pd/C (350 mg, 10% Pd) in ethanol (120 mL) and DIPEA (3 mL) is stirred at rt for 2 h under 1.0 bar H2. The reaction mixture is filtered and the filtrate is evaporated to give 3-(4-hydroxymethyl-phenyl)-propionic acid (2.18 g) as a colourless oil; LC-MS: tR=0.62 min.
Quantity
2.82 g
Type
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120 mL
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3 mL
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350 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Reactant of Route 2
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Reactant of Route 3
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Reactant of Route 4
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Reactant of Route 5
3-[4-(Hydroxymethyl)phenyl]propanoic acid
Reactant of Route 6
3-[4-(Hydroxymethyl)phenyl]propanoic acid

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